![molecular formula C7H21PSi2 B14356158 [Bis(trimethylsilyl)methyl]phosphane CAS No. 96082-33-6](/img/structure/B14356158.png)
[Bis(trimethylsilyl)methyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(trimethylsilyl)methyl]phosphane is a compound that belongs to the class of tertiary phosphines. It is characterized by the presence of a phosphorus atom bonded to a [bis(trimethylsilyl)methyl] group. This compound is of significant interest in organophosphorus chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [Bis(trimethylsilyl)methyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of [bis(trimethylsilyl)methyl]magnesium chloride with chlorophosphines can yield the desired phosphane compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(trimethylsilyl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[Bis(trimethylsilyl)methyl]phosphane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in biological systems, particularly in the development of phosphine-based drugs and bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [Bis(trimethylsilyl)methyl]phosphane involves its ability to donate electron pairs to form stable complexes with transition metals. This property makes it an effective ligand in catalysis, where it can stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal complex formed .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [Bis(trimethylsilyl)methyl]phosphane include:
Tris(trimethylsilyl)phosphine: Another tertiary phosphine with three trimethylsilyl groups bonded to phosphorus.
[Bis(trimethylsilyl)methyl]germylene: A germylene compound with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of steric bulk and electronic properties, which make it particularly effective in stabilizing reactive intermediates in catalytic processes. This uniqueness is leveraged in various applications, from catalysis to material science .
Propiedades
Número CAS |
96082-33-6 |
|---|---|
Fórmula molecular |
C7H21PSi2 |
Peso molecular |
192.39 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methylphosphane |
InChI |
InChI=1S/C7H21PSi2/c1-9(2,3)7(8)10(4,5)6/h7H,8H2,1-6H3 |
Clave InChI |
CLTJAIYBWGDWLX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



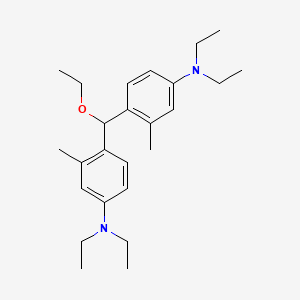
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
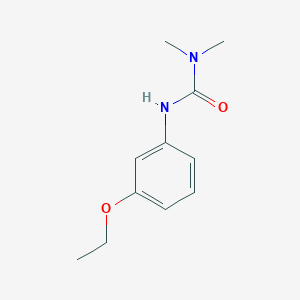
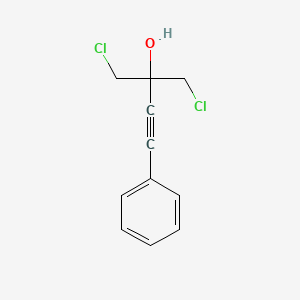
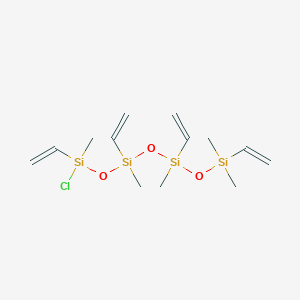
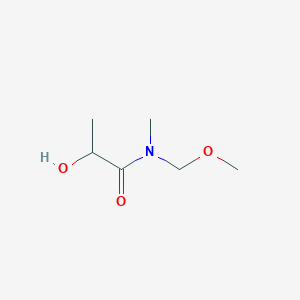
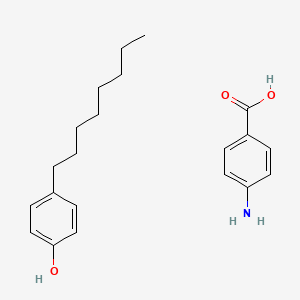
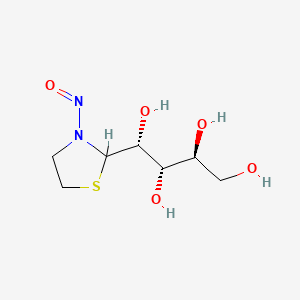

![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
